

# A Technical Guide to the CD34 Antigen: From Discovery to Modern Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CD-349

Cat. No.: B1668756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the CD34 antigen, a pivotal cell surface glycoprotein. We will delve into its discovery, biochemical characteristics, its role as a key hematopoietic stem cell marker, and the experimental protocols that have been fundamental to its study.

## Discovery and History

The CD34 antigen was first identified in 1984 by Dr. Curt Civin and his colleagues.[1][2] Their work involved creating monoclonal antibodies against the human myeloid leukemia cell line KG-1a.[3] One particular antibody, named My10, recognized a cell surface antigen predominantly expressed on hematopoietic progenitor cells.[3][4] This antigen was subsequently designated CD34, following the Cluster of Differentiation (CD) nomenclature system used for classifying cell surface markers.[5]

Initially, CD34 was believed to be exclusively expressed on hematopoietic stem and progenitor cells (HSPCs), making it an invaluable tool for their isolation and enrichment for bone marrow transplantation.[5][6][7] This discovery revolutionized the field of hematopoietic stem cell transplantation.[7] Over the last few decades, further research has revealed that CD34 is also expressed on various non-hematopoietic cells, including vascular endothelial cells, endothelial progenitor cells, certain fibroblasts, muscle satellite cells, and some cancer stem cells.[1][6][8][9] This broader expression pattern suggests that CD34's functions extend beyond hematopoiesis.

## Biochemical and Structural Characteristics

CD34 is a type I single-pass transmembrane phosphoglycoprotein.[\[5\]](#)[\[10\]](#)[\[11\]](#) It belongs to the sialomucin family, characterized by extensive glycosylation.[\[5\]](#)[\[9\]](#)[\[12\]](#) The protein's structure consists of three main domains: a heavily glycosylated extracellular domain, a single transmembrane helix, and a cytoplasmic tail.[\[1\]](#)[\[8\]](#) The cytoplasmic domain contains sites for phosphorylation by protein kinase C and is essential for signaling related to cell adhesion.[\[10\]](#)[\[13\]](#)

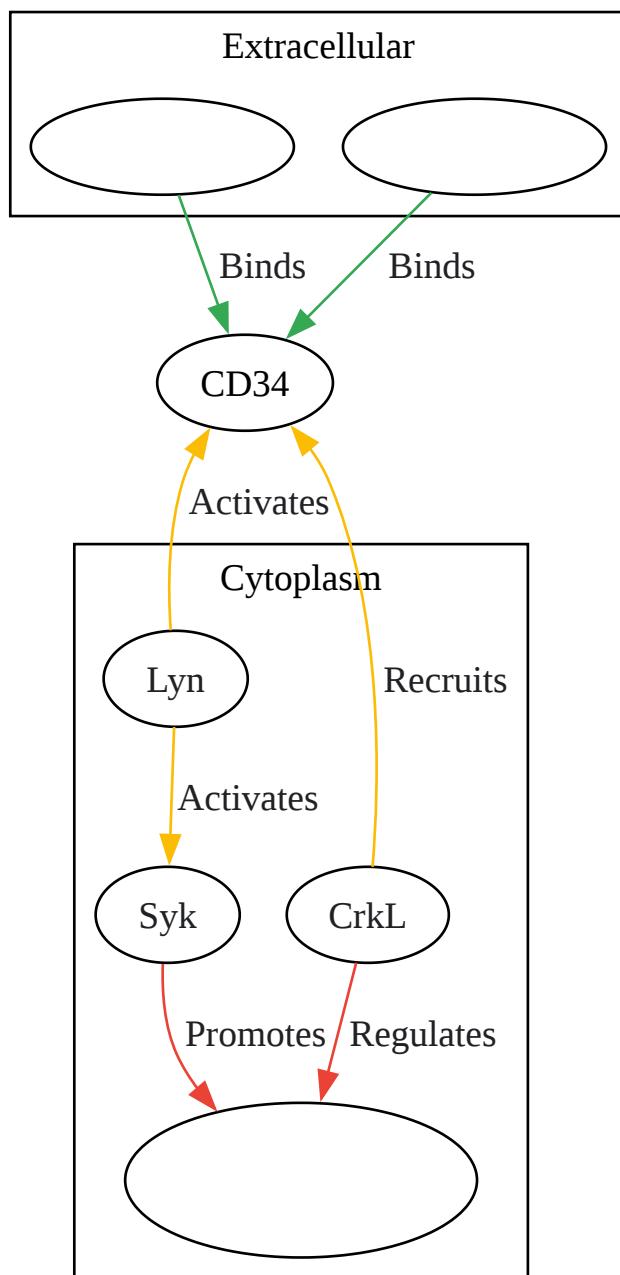
The extensive O- and N-linked glycosylation and sialylation of the extracellular domain contribute significantly to the protein's molecular weight and function.[\[1\]](#)[\[9\]](#) While the predicted molecular mass of the protein backbone is approximately 40 kDa, the mature, glycosylated form has a much larger apparent molecular weight of 105-120 kDa on SDS-PAGE.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Property                                    | Value                                    | Reference                                                      |
|---------------------------------------------|------------------------------------------|----------------------------------------------------------------|
| Gene Name                                   | CD34 molecule                            | <a href="#">[13]</a>                                           |
| Chromosomal Location                        | 1q32.2                                   | <a href="#">[13]</a> <a href="#">[14]</a>                      |
| Protein Type                                | Type I transmembrane phosphoglycoprotein | <a href="#">[10]</a> <a href="#">[11]</a>                      |
| Family                                      | Sialomucin                               | <a href="#">[5]</a> <a href="#">[12]</a>                       |
| Amino Acid Length                           | 385 (Human)                              | <a href="#">[13]</a> <a href="#">[14]</a>                      |
| Predicted MW (Protein Core)                 | ~40 kDa                                  | <a href="#">[10]</a>                                           |
| Apparent MW (Glycosylated)                  | 105-120 kDa                              | <a href="#">[1]</a> <a href="#">[8]</a>                        |
| Expression on Bone Marrow Mononuclear Cells | ~1-3%                                    | <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> |

## Function: More Than Just a Marker

While renowned as a marker for HSPCs, CD34 is an active participant in several cellular processes, primarily cell adhesion and migration.[\[5\]](#)[\[6\]](#)[\[8\]](#)

## Cell Adhesion and Anti-Adhesion


CD34's role in adhesion is complex and context-dependent.[\[8\]](#)

- Adhesion: It can mediate the attachment of stem cells to the bone marrow's extracellular matrix or directly to stromal cells.[\[5\]](#)[\[6\]](#)[\[14\]](#) This is crucial for the homing of HSPCs. A key interaction is the binding of CD34 to L-selectin (CD62L), a cell adhesion molecule on leukocytes, which is important for lymphocyte entry into lymph nodes.[\[1\]](#)[\[5\]](#)[\[6\]](#) Specifically, a glycoform of CD34 on high endothelial venules (HEVs) acts as a ligand for L-selectin.[\[18\]](#)[\[19\]](#) This binding is dependent on specific carbohydrate modifications, such as sulfated sialyl Lewis x.[\[20\]](#) CD34 can also bind to E-selectin and P-selectin, which are expressed on marrow endothelial cells and are crucial for HSPC migration.[\[21\]](#)[\[22\]](#)
- Anti-Adhesion: Paradoxically, CD34 can also inhibit cell adhesion.[\[12\]](#) Its large, heavily negatively charged extracellular domain can act as a barrier, preventing other adhesion molecules from interacting, a phenomenon described as a molecular "Teflon".[\[5\]](#) This anti-adhesive property may facilitate the detachment and mobilization of stem cells from their niche.[\[12\]](#)

## Signal Transduction

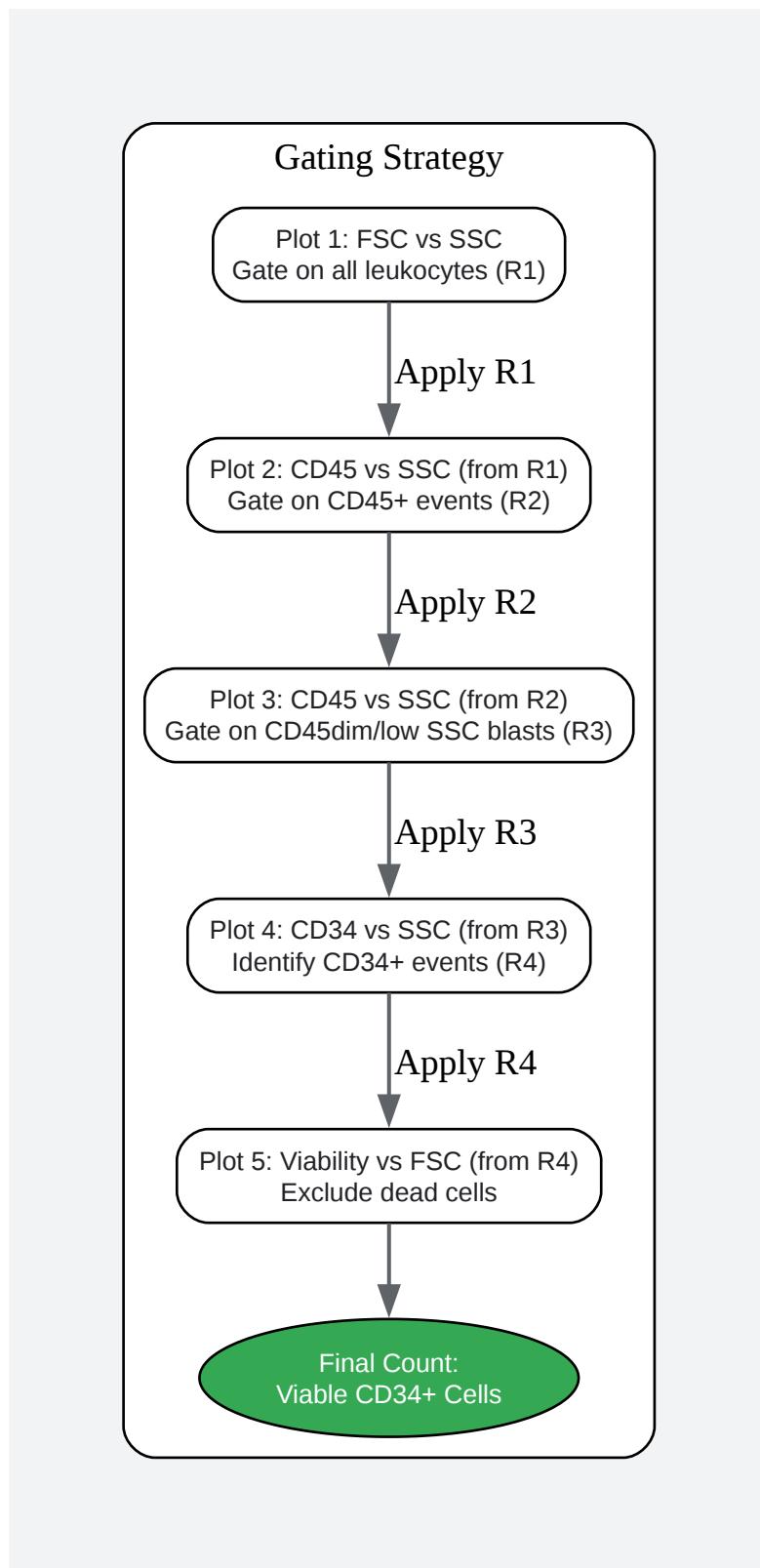
The cytoplasmic tail of CD34, though short, is critical for signal transduction.[\[10\]](#)

- Adhesion Signaling: Engagement of the CD34 antigen can trigger intracellular signaling that leads to cellular adhesion. This signaling is dependent on the cytoplasmic domain.[\[10\]](#)
- CrkL Association: The adapter protein CrkL (or CRKL) has been shown to bind to the cytoplasmic tail of CD34, suggesting a role in signal transduction pathways that may regulate cell adhesion and migration.[\[1\]](#)[\[6\]](#)
- Lyn and Syk Kinases: Crosslinking of CD34 on hematopoietic cells can activate a signaling pathway involving the tyrosine kinases Lyn and Syk, leading to homotypic cell adhesion.[\[23\]](#)



[Click to download full resolution via product page](#)

Workflow for Immunoprecipitation and Western Blotting of CD34.


## Flow Cytometric Enumeration of CD34+ Cells (ISHAGE Protocol)

This protocol is the gold standard for quantifying CD34+ hematopoietic progenitor cells in samples like peripheral blood, bone marrow, or apheresis products. [15][24][25] Principle: Cells

are stained with fluorescently-labeled antibodies against CD34 and the pan-leukocyte marker CD45. A viability dye is also included to exclude dead cells. A sequential gating strategy is used to identify viable CD34+ cells that have characteristic low side scatter (SSC) and dim CD45 expression. [24] Methodology:

- Sample Preparation:
  - Collect blood or bone marrow in an appropriate anticoagulant (e.g., EDTA). Analyze within 24 hours. [15] \* Ensure the white blood cell (WBC) count is below  $30 \times 10^9/L$ . If necessary, dilute with a suitable medium like HBSS. [15] \* Aliquot 100  $\mu L$  of the whole blood/cell suspension into a flow cytometry tube.
- Antibody Staining:
  - Add a pre-titered cocktail of fluorescently-conjugated antibodies:
    - CD45 (e.g., FITC)
    - CD34 (e.g., PE)
    - Viability Dye (e.g., 7-AAD)
    - Isotype controls in a separate tube.
  - Vortex gently and incubate for 20 minutes at room temperature, protected from light. [24]
- Red Blood Cell (RBC) Lysis:
  - Add 2 mL of a commercial RBC lysis buffer.
  - Incubate for 10 minutes at room temperature, protected from light. [24] Do not centrifuge.
- Data Acquisition:
  - Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events) to ensure statistical significance for the rare CD34+ population.
  - The gating strategy must be sequential as outlined in the diagram below.

- Data Analysis (Sequential Gating):
  - Gate 1 (R1): Create a plot of SSC vs FSC. Gate on the total leukocyte population, excluding debris and residual RBCs.
  - Gate 2 (R2): From R1, create a plot of SSC vs CD45. Gate on all CD45+ events.
  - Gate 3 (R3): From R2, create a new plot of SSC vs CD45. Gate on the population with low SSC and dim CD45 expression, which is characteristic of hematopoietic progenitor cells.
  - Gate 4 (R4): From R3, create a plot of SSC vs CD34. The CD34-positive cells within this gate are the final population to be quantified.
- Exclude non-viable (7-AAD positive) cells from the final analysis.

[Click to download full resolution via product page](#)

The ISHAGE sequential gating strategy for CD34+ cell enumeration.

## Conclusion

From its discovery as a specific marker for hematopoietic progenitors to its current recognition as a multi-functional adhesion molecule involved in various cellular processes, the CD34 antigen has remained a central focus of research. Its role in cell trafficking, adhesion, and signaling continues to be an active area of investigation. The standardized protocols for its identification and isolation have been instrumental in advancing clinical applications, particularly in stem cell transplantation and regenerative medicine. As research progresses, a deeper understanding of CD34's complex biology will undoubtedly unlock new therapeutic opportunities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Generation and Characterization of Anti-CD34 Monoclonal Antibodies that React with Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD34 - Wikipedia [en.wikipedia.org]
- 6. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CD34 antigen: structure, biology, and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trailbio.com [trailbio.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]

- 12. Regulation of cell shape and adhesion by CD34 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. sinobiological.com [sinobiological.com]
- 15. leukemia-net.org [leukemia-net.org]
- 16. Human CD34+ hematopoietic stem cell hierarchy: how far are we with its delineation at the most primitive level? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ovid.com [ovid.com]
- 19. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ashpublications.org [ashpublications.org]
- 23. A common signaling pathway via Syk and Lyn tyrosine kinases generated from capping of the sialomucins CD34 and CD43 in immature hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. usp.org [usp.org]
- 25. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the CD34 Antigen: From Discovery to Modern Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668756#discovery-and-history-of-the-cd34-antigen>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)